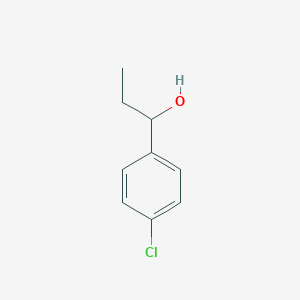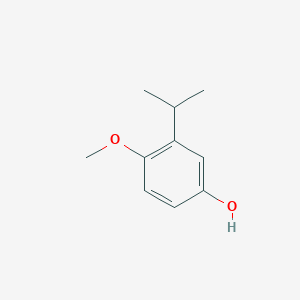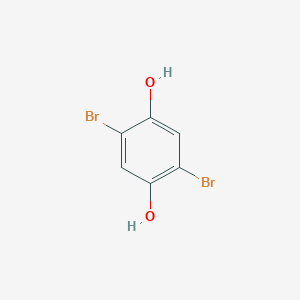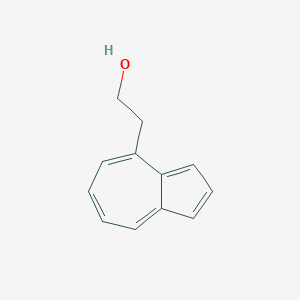
2-(4-Azulyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Azulyl)ethanol, also known as 4-(2-hydroxyethyl)-1,2,3,4-tetrahydroazulene, is a chemical compound that belongs to the azulene class of compounds. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents such as ethanol, ether, and chloroform. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicine, cosmetics, and food industries.
Mechanism Of Action
The mechanism of action of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Biochemical And Physiological Effects
Studies have shown that 2-(2-(4-Azulyl)ethanolAzulyl)ethanol possesses antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-(4-Azulyl)ethanolAzulyl)ethanol in lab experiments is its low toxicity. It is also relatively easy to synthesize and is readily available. However, one limitation is its low stability, which makes it difficult to store and transport.
Future Directions
There are several future directions for the research of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use in the development of new anti-inflammatory drugs. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol can be achieved through several methods. One common method involves the reaction of azulene with ethylene oxide in the presence of a base such as sodium hydroxide. Another method involves the hydrogenation of azulene in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
2-(2-(4-Azulyl)ethanolAzulyl)ethanol has been extensively studied for its potential applications in various scientific fields. In the medical field, this compound has been shown to possess anti-inflammatory and analgesic properties. It has been used in the formulation of topical creams and ointments for the treatment of skin disorders such as eczema and psoriasis.
properties
CAS RN |
13935-44-9 |
|---|---|
Product Name |
2-(4-Azulyl)ethanol |
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-azulen-4-ylethanol |
InChI |
InChI=1S/C12H12O/c13-9-8-11-5-2-1-4-10-6-3-7-12(10)11/h1-7,13H,8-9H2 |
InChI Key |
NUNNFXWRAPYHDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
Canonical SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
Other CAS RN |
13935-44-9 |
synonyms |
2-azulen-4-ylethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



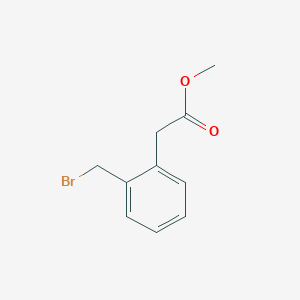
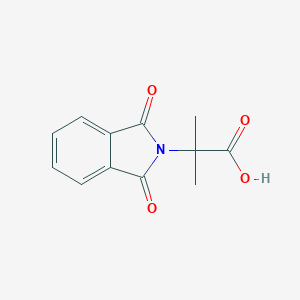
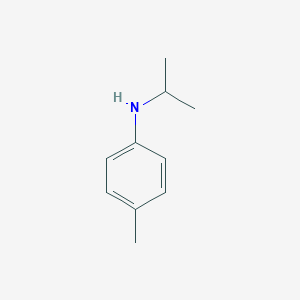
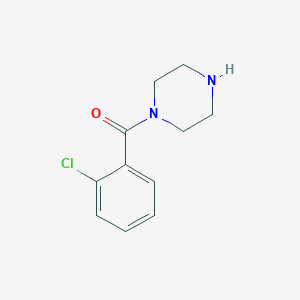

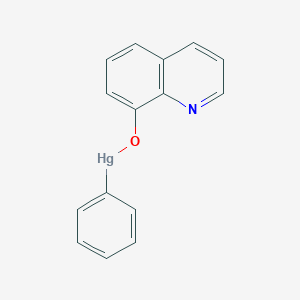

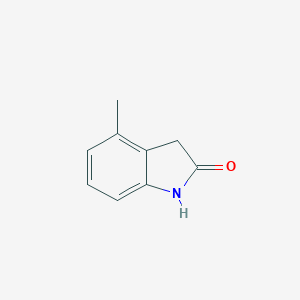
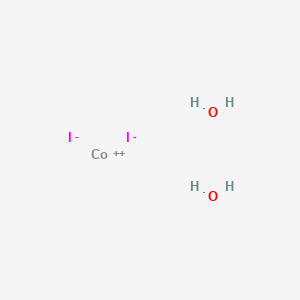

![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
